5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione
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Overview
Description
5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione typically involves the reaction of 2-aminothiazole with diethylamine and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolo[5,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antifungal and antioxidant activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[5,4-d]thiazolo[3,2-a]pyrimidine Derivatives: These compounds also possess a fused thiazole-pyrimidine ring system and are known for their antifungal and antioxidant properties.
Uniqueness
5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .
Properties
CAS No. |
648414-41-9 |
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Molecular Formula |
C10H14N4S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
5-(diethylamino)-7-methyl-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
InChI |
InChI=1S/C10H14N4S2/c1-4-14(5-2)9-11-6(3)7-8(13-9)16-10(15)12-7/h4-5H2,1-3H3,(H,12,15) |
InChI Key |
FNDPDPGVUZQGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C(=N1)SC(=S)N2)C |
Origin of Product |
United States |
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